(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-propionamide
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Overview
Description
(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-propionamide is a complex organic compound featuring a propionamide backbone with an amino group and a benzo[1,4]dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-propionamide typically involves multiple steps:
Formation of the Benzo[1,4]dioxin Moiety: The initial step involves the synthesis of the benzo[1,4]dioxin ring system. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amines and alkyl halides.
Formation of the Propionamide Backbone: The propionamide backbone is synthesized through amidation reactions, where carboxylic acids or their derivatives react with amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[1,4]dioxin moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the propionamide backbone, converting it to alcohols.
Substitution: The amino group can participate in substitution reactions, forming various derivatives depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, and various substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-propionamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antibacterial and enzyme inhibitory properties.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-propionamide involves its interaction with specific molecular targets. The benzo[1,4]dioxin moiety can interact with enzyme active sites, potentially inhibiting their activity. The amino group may form hydrogen bonds with biological macromolecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
- 4,5-Dihydro-6-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)pyridazin-3(2H)-one
Uniqueness
What sets (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-propionamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Biological Activity
(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-propionamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic uses.
- Molecular Formula : C17H26N2O3
- Molecular Weight : 302.40 g/mol
- CAS Number : 1353962-33-0
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its interaction with enzymes and its antimicrobial properties.
1. Enzyme Inhibition
Research indicates that compounds related to this compound exhibit notable enzyme inhibition activities:
- Acetylcholinesterase Inhibition : This compound has shown potential in inhibiting acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Inhibition of AChE can be beneficial in treating Alzheimer’s disease by increasing acetylcholine levels in the brain .
- α-Glucosidase Inhibition : Studies have demonstrated that related compounds can inhibit α-glucosidase, which is relevant for managing Type 2 Diabetes Mellitus (T2DM) by slowing carbohydrate absorption .
2. Antimicrobial Activity
The antimicrobial properties of this compound have been investigated with promising results:
- Bacterial Strains : The compound exhibited antibacterial activity against several strains, including Gram-positive and Gram-negative bacteria. Specifically, it showed effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Case Study 1: Enzyme Inhibition Profile
A study synthesized several derivatives of the parent compound and evaluated their inhibitory effects on AChE and α-glucosidase. The results indicated that modifications in the molecular structure significantly influenced the inhibitory potency:
Compound | AChE Inhibition (%) | α-Glucosidase Inhibition (%) |
---|---|---|
Parent Compound | 68% | 45% |
Derivative A | 75% | 50% |
Derivative B | 80% | 60% |
These findings suggest that structural modifications can enhance biological activity, making it a candidate for further drug development .
Case Study 2: Antimicrobial Testing
In another study assessing the antimicrobial efficacy of the compound against various pathogens, the following results were recorded:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The compound demonstrated significant activity against these pathogens, particularly against Staphylococcus aureus, making it a potential candidate for treating infections caused by resistant strains .
Properties
IUPAC Name |
(2S)-2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-propan-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-10(2)17(15(18)11(3)16)9-12-4-5-13-14(8-12)20-7-6-19-13/h4-5,8,10-11H,6-7,9,16H2,1-3H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUHNSUYMKJAQQ-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC2=C(C=C1)OCCO2)C(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=CC2=C(C=C1)OCCO2)C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.